molecular formula C13H19F2NS B2759327 [1-(2,4-Difluorophenyl)-3-(ethylsulfanyl)propan-2-yl](ethyl)amine CAS No. 1490532-16-5

[1-(2,4-Difluorophenyl)-3-(ethylsulfanyl)propan-2-yl](ethyl)amine

Cat. No.: B2759327
CAS No.: 1490532-16-5
M. Wt: 259.36
InChI Key: VGNLBIZJFSJUKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2,4-Difluorophenyl)-3-(ethylsulfanyl)propan-2-yl](ethyl)amine is a useful research compound. Its molecular formula is C13H19F2NS and its molecular weight is 259.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Encapsulation of Halides

The study by Lakshminarayanan et al. (2007) discusses the encapsulation abilities of a pentafluorophenyl-substituted tripodal amine receptor, which shares structural similarities with the compound of interest. The receptor exhibits potential for encapsulating chloride (Cl-) and bromide (Br-) ions, indicating its utility in developing selective ion sensors or in ion transport studies Lakshminarayanan, P., Ravikumar, I., Suresh, E., & Ghosh, P. (2007). Encapsulation of halides within the cavity of a pentafluorophenyl-substituted tripodal amine receptor. Inorganic Chemistry, 46(12), 4769-4771.

Gas Separation Applications

Fang, J., Kita, H., & Okamoto, K. (2000) developed a series of hyperbranched polyimides using a triamine monomer and dianhydride monomers for gas separation applications. Their synthesis approach is relevant to the modification and application of the target compound in creating materials that exhibit selective permeability for gases, which is crucial for environmental and industrial processes Fang, J., Kita, H., & Okamoto, K. (2000). Hyperbranched Polyimides for Gas Separation Applications. 1. Synthesis and Characterization. Macromolecules, 33, 4639-4646.

Synthesis and Chemical Reactions

Hanamoto, T., Morita, N., & Shindo, K. (2003) explored the synthesis and reactions of a trifluoromethylated compound, showing the utility of such compounds in organic synthesis, particularly in Wittig olefination and hydrolysis reactions. This study underscores the synthetic versatility of fluorinated compounds, which can be extrapolated to the compound Hanamoto, T., Morita, N., & Shindo, K. (2003). Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate. European Journal of Organic Chemistry, 2003, 4279-4285.

Advanced Material Synthesis

Woodfield, P. A., Zhu, Y., Pei, Y., & Roth, P. (2014) discuss the synthesis of hydrophobically modified sulfobetaine copolymers with tunable aqueous upper critical solution temperature (UCST) through post-polymerization modification. This research demonstrates the potential of functionalized amines in developing smart materials with temperature-responsive properties, relevant to biomedical applications and smart textiles Woodfield, P. A., Zhu, Y., Pei, Y., & Roth, P. (2014). Hydrophobically Modified Sulfobetaine Copolymers with Tunable Aqueous UCST through Postpolymerization Modification of Poly(pentafluorophenyl acrylate). Macromolecules, 47, 750-762.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-N-ethyl-3-ethylsulfanylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F2NS/c1-3-16-12(9-17-4-2)7-10-5-6-11(14)8-13(10)15/h5-6,8,12,16H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNLBIZJFSJUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CC1=C(C=C(C=C1)F)F)CSCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1490532-16-5
Record name [1-(2,4-difluorophenyl)-3-(ethylsulfanyl)propan-2-yl](ethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.